CB1 Receptor Binding Affinity of (R)- vs. (S)-Configured Downstream Product (AM-1220): ~800-Fold Enantiomeric Discrimination
In the aminoalkylindole cannabinoid series, the (R)-enantiomer of AM-1220—whose chiral center originates from the [(2R)-1-methylpiperidin-2-yl]methyl fragment—exhibits a Ki of 0.27 nM at the human CB1 receptor. In contrast, the (S)-enantiomer, assembled from the corresponding (S)-configured building block, shows a Ki of 217 nM under identical assay conditions [1]. This represents an approximately 800-fold difference in binding affinity. The racemic mixture (CAS 137642-54-7) displays an intermediate Ki of 3.88 nM at CB1 [2], reflecting the averaging of the potent (R)- and weakly active (S)-forms.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.27 nM (AM-1220 (R)-enantiomer, derived from (R)-building block) |
| Comparator Or Baseline | Comparator 1: (S)-enantiomer Ki = 217 nM. Comparator 2: Racemate Ki = 3.88 nM. |
| Quantified Difference | ~800-fold (R vs. S); ~14-fold (R vs. racemate) |
| Conditions | Displacement of [³H]CP-55,940 from CB1 receptor in rat brain membranes; reported in D'Ambra 1996. |
Why This Matters
Procurement of the racemate or the wrong enantiomer would dilute target potency by up to 800-fold, directly compromising the validity of structure-activity relationship (SAR) studies and candidate selection in cannabinoid drug discovery programs.
- [1] D'Ambra, T. (1996). C-Attached aminoalkylindoles: potent cannabinoid mimetics. Bioorganic & Medicinal Chemistry Letters, 6(1), 17–22. (R)-enantiomer Ki = 0.27 nM; (S)-enantiomer Ki = 217 nM at CB1. View Source
- [2] Makriyannis A, Deng H. WO Patent 200128557. Cannabimimetic indole derivatives. Racemic AM-1220 Ki = 3.88 nM at CB1. Data also compiled at Wikipedia/AM-1220. View Source
